molecular formula C17H13BrO5S B383652 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate CAS No. 610753-88-3

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate

Cat. No.: B383652
CAS No.: 610753-88-3
M. Wt: 409.3g/mol
InChI Key: POQSYPJONCJNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is an organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenyl group, a methyl group, and a methanesulfonate ester attached to the chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The chromen-4-one core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.

    Hydrolysis: The methanesulfonate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Methylation: Methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Methanesulfonation: Methanesulfonyl chloride in the presence of triethylamine.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with different nucleophiles.

    Oxidation: Formation of chromen-4-one derivatives with higher oxidation states.

    Hydrolysis: Formation of the corresponding alcohol and methanesulfonic acid.

Scientific Research Applications

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the chromen-4-one core can interact with various enzymes and receptors. The methanesulfonate ester group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl and chromen-4-one core structures.

    4-bromo-2-methyl-3-oxo-3H-chromen-7-yl methanesulfonate: A compound with a similar chromen-4-one core but different substitution patterns.

Uniqueness

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methanesulfonate ester group enhances its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO5S/c1-10-16(11-3-5-12(18)6-4-11)17(19)14-8-7-13(9-15(14)22-10)23-24(2,20)21/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQSYPJONCJNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.